Regioisomeric Specificity for V1a Receptor Antagonism: Indole-2-carbonyl vs. Indole-5-carbonyl
The compound's patent classification defines it as an indol-2-yl-carbonyl-piperidine derivative for V1a receptor antagonism [1]. This is a critical structural differentiator from its regioisomer, 8-{[1-(1H-indole-5-carbonyl)piperidin-4-yl]oxy}quinoline. The patent explicitly claims the 2-carbonyl position on the indole ring as the pharmacophoric anchor for V1a activity, predicting a loss of function upon moving the carbonyl to the 5-position [1]. This is not a potency shift but a fundamental change in target engagement, making the 2-carbonyl isomer the only relevant candidate for V1a-focused programs.
| Evidence Dimension | V1a Receptor Antagonism |
|---|---|
| Target Compound Data | Predicted active as V1a antagonist (indole-2-carbonyl scaffold claimed in patent) |
| Comparator Or Baseline | 8-{[1-(1H-indole-5-carbonyl)piperidin-4-yl]oxy}quinoline (regioisomer) |
| Quantified Difference | Target engagement predicted to be abolished; patent claims are restricted to 2-carbonyl substitution [1]. |
| Conditions | Patent US20080139549A1 (Hoffman-La Roche) defines pharmacophore. |
Why This Matters
For research focused on vasopressin system modulation, the 2-carbonyl regioisomer is the only structurally qualified compound; the 5-carbonyl analog is a non-starter.
- [1] Bissantz, C., Grundschober, C., Masciadri, R., Ratni, H., Rogers-Evans, M., & Schnider, P. (2008). Indoles. U.S. Patent Application US20080139549A1. View Source
